molecular formula C9H9FO3 B600052 2-Fluoro-5-methoxy-4-methylbenzoic acid CAS No. 870221-15-1

2-Fluoro-5-methoxy-4-methylbenzoic acid

Cat. No. B600052
M. Wt: 184.166
InChI Key: NLOLGIGDSLJISN-UHFFFAOYSA-N
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Patent
US08476434B2

Procedure details

Potassium tert-butoxide (7.92 g, 70.5 mmol) was dissolved in THF (150 mL) and cooled to −78° C. 2-Fluoro-5-methoxybenzoic acid (3.00 g, 17.6 mmol) in THF (100 mL) was added followed by n-butyl lithium (2.5 N in hexanes, 28.2 mL, 70.5 mmol). After 40 minutes, iodomethane (2.2 mL, 35.4 mmol) was added and allowed to stir at −78° C. for 70 minutes before warming to room temperature. The reaction was quenched with saturated ammonium chloride (100 mL) and extracted with ether. The aqueous layer was acidified using 6 N HCl then extracted with ether. The organic layer was dried over sodium sulfate, filtered and concentrated. The crude material was purified by Gilson reverse-phase HPLC (acidic mobile phase) to yield 2-fluoro-5-methoxy-4-methylbenzoic acid as a white solid. MS m/z=185 [M+1]+. Calc'd for C9H9FO3: 184.20.
Quantity
7.92 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.2 mL
Type
reactant
Reaction Step Three
Quantity
2.2 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[F:7][C:8]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].C([Li])CCC.IC>C1COCC1>[F:7][C:8]1[CH:16]=[C:15]([CH3:1])[C:14]([O:17][CH3:18])=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1|

Inputs

Step One
Name
Quantity
7.92 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
28.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2.2 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir at −78° C. for 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by Gilson reverse-phase HPLC (acidic mobile phase)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.